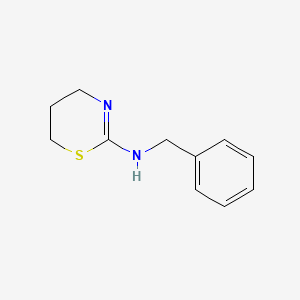

N-(tert-butyl)-2-piperazin-1-ylacetamide

Overview

Description

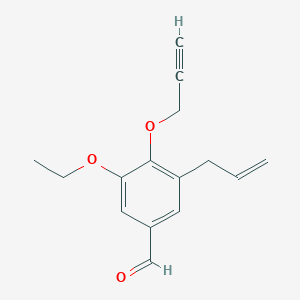

N-(tert-butyl)-2-piperazin-1-ylacetamide is a chemical compound that falls within the category of piperazine derivatives, which are known for their potential pharmacological applications. The tert-butyl group attached to the piperazine ring is a common structural motif that can impart steric bulk and influence the compound's biological activity. These compounds are of interest due to their potential antitumor activities, as demonstrated by related compounds in recent studies .

Synthesis Analysis

The synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives has been reported using various approaches. A modified Bruylants method was employed to prepare a sterically congested piperazine derivative with a tert-butyl group, which is indicative of the synthetic strategies that can be applied to such compounds . The synthesis process typically involves the characterization of the final products using techniques such as 1H NMR, 13C NMR, and elemental analysis to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives is characterized by the presence of a piperazine ring, which is a versatile scaffold for medicinal chemistry. The tert-butyl group adds steric bulk to the molecule, which can influence the interaction with biological targets. The crystal structure of a related compound has been determined, showcasing the sterically congested nature of these molecules and providing insights into their three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactivity of N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives is influenced by the presence of the piperazine ring and the tert-butyl group. The second nitrogen atom on the N-tert-butyl piperazine substructure offers a synthetically useful handle for further chemical modifications, which can be exploited to generate a variety of pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives are determined by their molecular structure. The steric bulk provided by the tert-butyl group can affect the solubility, stability, and overall reactivity of the compound. These properties are crucial for the compound's biological activity and pharmacokinetics, as they influence how the compound interacts with biological systems and how it is metabolized within the body .

Scientific Research Applications

3. tert-Butyl Nitrite (TBN) in Organic Synthesis

- Methods of Application : The method involves the use of TBN in various reactions such as oxidation, diazotization, nitrosation, nitration, oximation, N-synthon, and miscellaneous reactions .

- Results or Outcomes : The result of this process is the formation of a diverse array of complex N-containing molecules .

4. N-tert-Butylacrylamide in Drug Delivery Systems

- Application Summary : N-tert-Butylacrylamide is a temperature-sensitive monomer that can be potentially used in drug delivery systems, dewatering of proteins, and immobilization of cells .

- Methods of Application : The method involves the preparation of poly (nTBA) based copolymeric hydrogels for bovin serum albumin .

- Results or Outcomes : The result of this process is the formation of copolymeric hydrogels that can be used in various applications .

5. tert-Butyl Nitrite (TBN) in Organic Synthesis

- Methods of Application : The method involves the use of TBN in various reactions such as oxidation, diazotization, nitrosation, nitration, oximation, N-synthon, and miscellaneous reactions .

- Results or Outcomes : The result of this process is the formation of a diverse array of complex N-containing molecules .

6. N-tert-Butylacrylamide in Drug Delivery Systems

- Application Summary : N-tert-Butylacrylamide is a temperature-sensitive monomer that can be potentially used in drug delivery systems, dewatering of proteins, and immobilization of cells .

- Methods of Application : The method involves the preparation of poly (nTBA) based copolymeric hydrogels for bovin serum albumin .

- Results or Outcomes : The result of this process is the formation of copolymeric hydrogels that can be used in various applications .

Future Directions

The use of tert-butyl nitrite (TBN) as a source of carbon for the synthesis of highly valuable N-tert-butyl amides from nitriles and water under very mild conditions has been reported . This could potentially open up new avenues for the synthesis of compounds like “N-(tert-butyl)-2-piperazin-1-ylacetamide” in the future .

properties

IUPAC Name |

N-tert-butyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13/h11H,4-8H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEAITXOZDERTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368768 | |

| Record name | N-(tert-butyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-2-piperazin-1-ylacetamide | |

CAS RN |

89433-49-8 | |

| Record name | N-(1,1-Dimethylethyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89433-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-butyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)